molecular formula C5H4Cl2N4O B11898822 4-Amino-2,6-dichloropyrimidine-5-carboxamide

4-Amino-2,6-dichloropyrimidine-5-carboxamide

Cat. No.: B11898822
M. Wt: 207.01 g/mol
InChI Key: YMLKQABGWVTDJK-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloropyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C5H3Cl2N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dichloropyrimidine-5-carboxamide typically involves the Vilsmeier–Haack formylation methodology. This process starts with commercially available 2-amino-4,6-dihydroxypyrimidine, which is converted to 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . The formylated product is then further reacted to obtain the desired carboxamide derivative.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Amino-2,6-dichloropyrimidine-5-carboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C5H4Cl2N4O

Molecular Weight

207.01 g/mol

IUPAC Name

4-amino-2,6-dichloropyrimidine-5-carboxamide

InChI

InChI=1S/C5H4Cl2N4O/c6-2-1(4(9)12)3(8)11-5(7)10-2/h(H2,9,12)(H2,8,10,11)

InChI Key

YMLKQABGWVTDJK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)C(=O)N

Origin of Product

United States

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